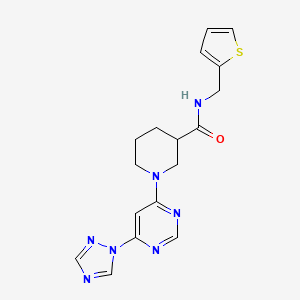![molecular formula C31H28ClN5O B2430510 1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone CAS No. 477239-22-8](/img/structure/B2430510.png)
1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C31H28ClN5O and its molecular weight is 522.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic routes and reaction conditions: : The synthesis typically involves a series of organic reactions, including nucleophilic substitution and cyclization processes. Key reagents might include 3-chloro-4-methylphenyl, phenyl groups, and piperazine, among others. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure yield and purity.
Industrial production methods: : In an industrial setting, scalable methods involving continuous flow chemistry or automated synthesis might be utilized. Efficiency, cost-effectiveness, and environmental considerations are paramount in these processes.
化学反応の分析
Types of reactions it undergoes: : The compound can participate in various reactions, including oxidation, reduction, and substitution. Its functional groups, such as the pyrrolopyrimidine and piperazine rings, offer multiple reactive sites.
Common reagents and conditions used in these reactions: : Typical reagents might include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and other specific organic reactants. Reaction conditions would be tailored to achieve desired transformations, such as maintaining specific pH levels or temperatures.
Major products formed from these reactions: : Depending on the reaction, products could include derivatives with altered functional groups or configurations, providing useful intermediates for further research.
科学的研究の応用
Chemistry: : As a versatile molecule, it can be a valuable intermediate in organic synthesis, aiding in the development of novel compounds.
Biology: : Its structure suggests potential interactions with biological macromolecules, making it useful for studying biochemical pathways.
Medicine: : Preliminary research might explore its efficacy as a therapeutic agent, particularly in targeting specific biological processes or diseases.
Industry: : In pharmaceutical or chemical industries, it can serve as a building block for developing new drugs or materials.
作用機序
The mechanism by which the compound exerts its effects: : Its action likely involves binding to specific molecular targets, potentially enzymes or receptors, altering their function.
Molecular targets and pathways involved: : Depending on its application, it might interact with pathways involved in signal transduction, metabolism, or gene expression, influencing cellular processes.
類似化合物との比較
Comparison with other similar compounds: : Compared to other pyrrolopyrimidine derivatives, this compound’s unique substituents (3-chloro-4-methylphenyl and phenyl groups) may confer distinct properties, such as binding affinity or selectivity.
Similar compounds: : Examples might include other pyrrolopyrimidine-based compounds with therapeutic or industrial relevance, each with its unique set of characteristics and applications.
So much complexity in one molecule! Quite a lot to get your head around, huh?
特性
IUPAC Name |
1-[4-[4-[7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN5O/c1-21-8-11-26(18-28(21)32)37-19-27(24-6-4-3-5-7-24)29-30(33-20-34-31(29)37)36-16-14-35(15-17-36)25-12-9-23(10-13-25)22(2)38/h3-13,18-20H,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCKYUWHFQLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)C(=O)C)C6=CC=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)
![2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2430430.png)
![5-[(4-Methylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2430431.png)



![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)

![1-(4-methoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2430439.png)

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430443.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)

